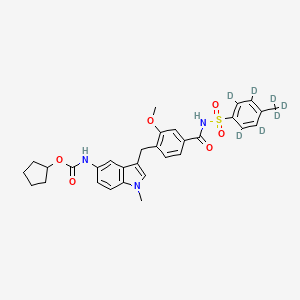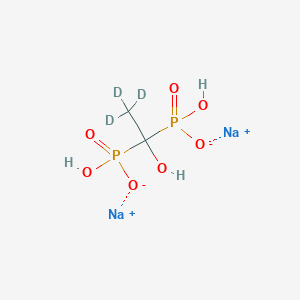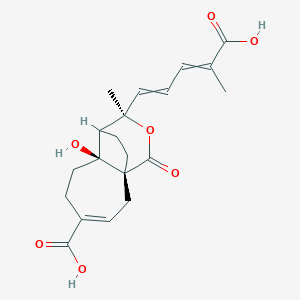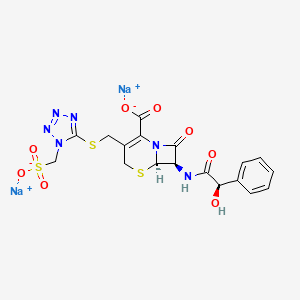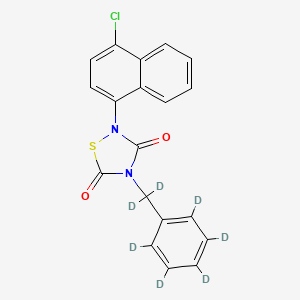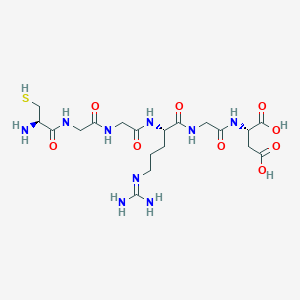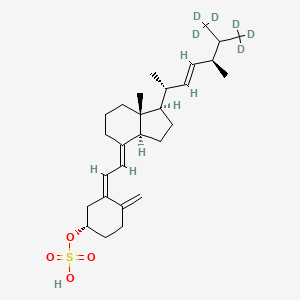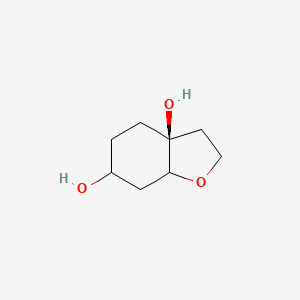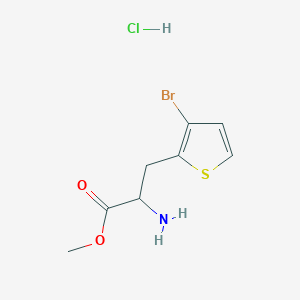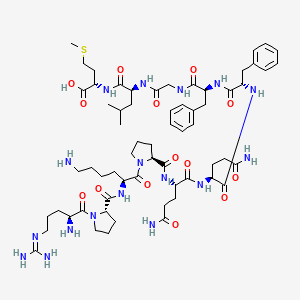
Substance P, Free Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substance P, Free Acid is a neuropeptide that belongs to the tachykinin family. It is composed of eleven amino acids and is widely distributed in both the central and peripheral nervous systems. This compound plays a crucial role in various physiological processes, including pain perception, inflammation, and the regulation of bone and cartilage metabolism .
準備方法
Synthetic Routes and Reaction Conditions: Substance P, Free Acid can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS. The process is optimized for efficiency and yield, with automated peptide synthesizers being commonly used. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
化学反応の分析
Types of Reactions: Substance P, Free Acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Restored methionine-containing this compound.
Substitution: Analog peptides with modified amino acid sequences.
科学的研究の応用
Substance P, Free Acid has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling, neuropeptide function, and receptor interactions.
Medicine: Explored for its potential in pain management, anti-inflammatory therapies, and wound healing.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents .
作用機序
Substance P, Free Acid exerts its effects by binding to the neurokinin 1 receptor (NK1R). This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinases. These pathways lead to various cellular responses, such as the release of pro-inflammatory cytokines, modulation of ion channels, and changes in gene expression .
類似化合物との比較
Neurokinin A: Another member of the tachykinin family with similar biological activities.
Neurokinin B: Involved in pain transmission and hematopoietic regulation.
Neuropeptide K and Neuropeptide γ: Other tachykinins with distinct but related functions .
Uniqueness of Substance P, Free Acid: this compound is unique due to its widespread distribution in the nervous system and its involvement in both pain perception and inflammatory processes. Its ability to interact with multiple receptor types and modulate various physiological responses sets it apart from other tachykinins .
特性
分子式 |
C63H97N17O14S |
|---|---|
分子量 |
1348.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C63H97N17O14S/c1-37(2)33-45(56(87)76-44(62(93)94)27-32-95-3)72-52(83)36-71-53(84)46(34-38-15-6-4-7-16-38)77-57(88)47(35-39-17-8-5-9-18-39)78-55(86)41(23-25-50(66)81)73-54(85)42(24-26-51(67)82)74-58(89)49-22-14-31-80(49)61(92)43(20-10-11-28-64)75-59(90)48-21-13-30-79(48)60(91)40(65)19-12-29-70-63(68)69/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,81)(H2,67,82)(H,71,84)(H,72,83)(H,73,85)(H,74,89)(H,75,90)(H,76,87)(H,77,88)(H,78,86)(H,93,94)(H4,68,69,70)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChIキー |
XHWDVRRNQHMAPE-CUZNLEPHSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


